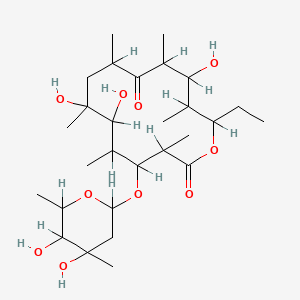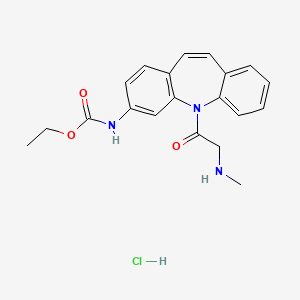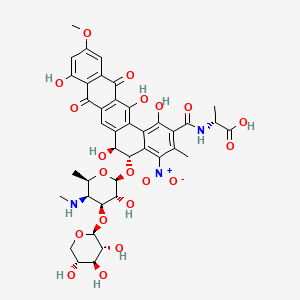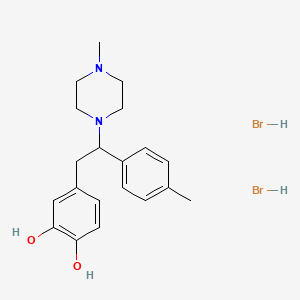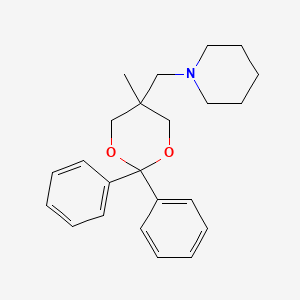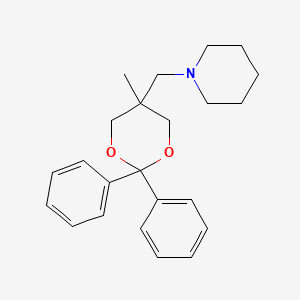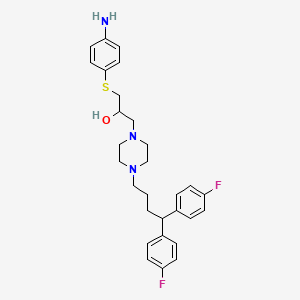
alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group, a thioether linkage, and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol typically involves multiple steps, including the formation of the thioether linkage and the incorporation of the piperazine ring. Common synthetic routes may involve:
Formation of the Thioether Linkage: This step often involves the reaction of a thiol with a suitable electrophile, such as a halide or a sulfonate ester, under basic conditions.
Incorporation of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile and reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonate esters.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Beta-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol
- Gamma-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol
Uniqueness
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the thioether linkage and the specific arrangement of the piperazine ring.
Properties
CAS No. |
143759-77-7 |
|---|---|
Molecular Formula |
C29H35F2N3OS |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
1-(4-aminophenyl)sulfanyl-3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C29H35F2N3OS/c30-24-7-3-22(4-8-24)29(23-5-9-25(31)10-6-23)2-1-15-33-16-18-34(19-17-33)20-27(35)21-36-28-13-11-26(32)12-14-28/h3-14,27,29,35H,1-2,15-21,32H2 |
InChI Key |
FHQNNWOVEAQFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


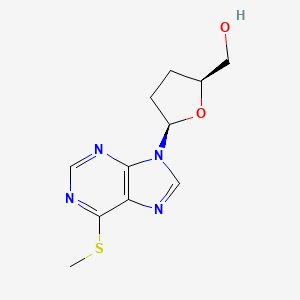

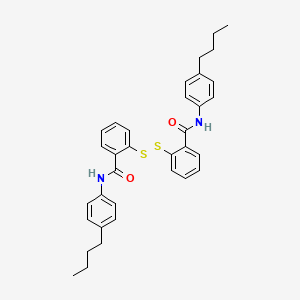
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)

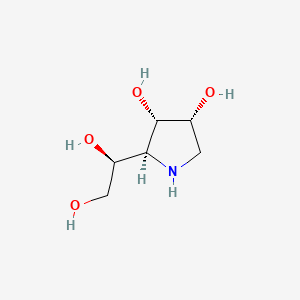
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
